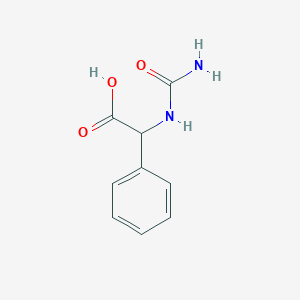

2-(Carbamoylamino)-2-phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOUOHDKHHZWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403944 | |

| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-20-6 | |

| Record name | 2-(carbamoylamino)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Biocatalytic Utility of N-Carbamoyl-2-Phenylglycine

Executive Summary

N-carbamoyl-2-phenylglycine (N-carbamoyl-D-phenylglycine; CpHPG) is a critical non-proteinogenic amino acid derivative serving as the penultimate intermediate in the industrial synthesis of D-phenylglycine (D-Phg) . D-Phg is the chiral side-chain precursor for semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins (e.g., Cephalexin).

This guide dissects the physicochemical behavior of CpHPG, focusing on its solubility profile, hydrolytic stability, and role within the "Hydantoinase Process." It provides researchers with actionable protocols for its analysis and purification, moving beyond basic data to application-specific insights.

Molecular Identity & Structural Analysis[1][2][3]

The molecule exists primarily as the D-enantiomer in pharmaceutical applications. Its structure features a phenyl ring attached to the alpha-carbon of a glycine backbone, with the amino terminus modified by a carbamoyl (urea-like) group.

| Property | Detail |

| IUPAC Name | (2R)-2-[(aminocarbonyl)amino]-2-phenylacetic acid |

| Common Names | N-carbamoyl-D-phenylglycine; D-N-carbamylphenylglycine; CpHPG |

| CAS Number | 19436-52-3 (D-isomer); 71768-08-6 (Generic/Salt context) |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Stereochemistry | D-configuration (R-absolute configuration) is required for antibiotic synthesis.[1] |

Structural Logic

The carbamoyl group (-NH-CO-NH2) reduces the basicity of the alpha-amine, effectively neutralizing the zwitterionic character typical of free amino acids. This structural modification dramatically alters its solubility and pKa profile compared to free phenylglycine, making the pH-switch method the primary mode of purification.

Physicochemical Profile

Solubility & pH Dependence

Unlike free amino acids, CpHPG behaves primarily as a weak acid due to the free carboxylic acid group and the non-basic urea moiety.

-

Acidic pH (< 4.0): The carboxyl group is protonated (-COOH). The molecule is uncharged and exhibits low aqueous solubility , leading to precipitation. This property is exploited for product isolation.[2]

-

Alkaline pH (> 7.5): The carboxyl group deprotonates (-COO⁻), forming a soluble salt. The enzymatic conversion to D-phenylglycine typically occurs at pH 8.0–9.0 to ensure substrate solubility.

Thermodynamic & Stability Parameters

-

Hydrolytic Stability: CpHPG is chemically stable at neutral pH but susceptible to hydrolysis under strongly acidic conditions (yielding hydantoins via ring closure) or in the presence of the enzyme N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) .

-

Thermal Stability: Stable up to ~50-60°C in aqueous solution. Prolonged exposure to high temperatures (>70°C) in acidic media promotes cyclization back to 5-phenylhydantoin.

-

Enzyme Binding Energy: Molecular docking studies indicate a binding free energy of approximately -3.8 kcal/mol with D-carbamoylase, stabilized by hydrogen bonding with Arg176 and Asn173 residues in the active site.

The Biocatalytic Context: The Hydantoinase Process[2][4][6][7][8]

The industrial relevance of CpHPG is defined by its role in the dynamic kinetic resolution of racemic hydantoins. This process converts a low-cost racemic starting material into a high-value chiral product with 100% theoretical yield.

Reaction Pathway Visualization

The following diagram illustrates the cascade from 5-phenylhydantoin to D-phenylglycine.

Figure 1: The enzymatic cascade converting racemic 5-phenylhydantoin to D-phenylglycine via the N-carbamoyl intermediate.

Mechanistic Insight[2]

-

Ring Opening: D-hydantoinase stereoselectively opens the D-isomer of the hydantoin ring.[1]

-

Racemization: The unreacted L-isomer spontaneously racemizes at pH > 8, replenishing the D-isomer pool (Dynamic Kinetic Resolution).

-

Decarbamoylation: D-carbamoylase (the rate-limiting enzyme) hydrolyzes the N-carbamoyl bond of CpHPG to release D-phenylglycine, ammonia, and carbon dioxide.

Analytical Methodologies

Accurate quantification of CpHPG is essential for monitoring enzyme kinetics. The lack of a strong chromophore requires detection at low UV wavelengths (peptide bond region).

HPLC Protocol (Self-Validating)

This method separates the hydantoin substrate, the N-carbamoyl intermediate, and the amino acid product.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Luna RP-18, 5 µm, 250 x 4.6 mm) |

| Mobile Phase | 75% Potassium Phosphate Buffer (20 mM, pH 2.5) / 25% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV at 210 nm (Monitors amide/peptide bonds) |

| Retention Order | D-Phenylglycine (Polar, elutes first) < CpHPG < 5-Phenylhydantoin (Non-polar) |

Validation Step:

-

Inject a standard of pure D-phenylglycine.[3] If it co-elutes with the solvent front, reduce the organic modifier (Acetonitrile) to 5-10% to increase retention of the polar amino acid.

Spectroscopic Identification (IR)

-

3439 cm⁻¹: N-H stretching (Urea/Amine).

-

1612 cm⁻¹: C=O stretching (Carboxylic acid/Amide I).

-

1395 cm⁻¹: C-N stretching.[3]

-

690-730 cm⁻¹: Aromatic ring deformation (monosubstituted benzene).

Experimental Protocols

Solubility-Driven Purification (Precipitation)

This workflow exploits the pKa difference between the salt form and the free acid form of CpHPG.

Objective: Isolate N-carbamoyl-D-phenylglycine from an enzymatic reaction mixture.

-

Clarification: Centrifuge the reaction mixture (10,000 x g, 15 min) to remove cell debris/biocatalyst.

-

pH Adjustment (The Switch):

-

Measure initial pH (typically ~8.5).

-

Slowly add 6M HCl dropwise with vigorous stirring.

-

Target pH: 2.0 – 3.0 .

-

-

Crystallization:

-

A white precipitate will form as the pH drops below the pKa of the carboxyl group.

-

Chill the slurry to 4°C for 2 hours to maximize yield.

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the cake with ice-cold acidic water (pH 3.0) to remove residual salts without re-dissolving the product.

-

Drying: Dry under vacuum at 40°C. Note: Avoid excessive heat (>80°C) to prevent cyclization back to hydantoin.

Enzyme Activity Assay (D-Carbamoylase)

Objective: Measure the conversion rate of CpHPG to D-Phenylglycine.

-

Substrate Prep: Dissolve CpHPG to 20 mM in 0.1 M Sodium Phosphate buffer (pH 7.5). Note: Mild heating may be required.

-

Reaction: Add 50 µL of enzyme solution to 950 µL of substrate at 40°C.

-

Sampling: At t=0, 5, 10, 15 min, withdraw 100 µL aliquots.

-

Quenching: Immediately mix aliquot with 100 µL of 10% Trichloroacetic acid (TCA) or Methanol to stop the reaction.

-

Analysis: Centrifuge and analyze supernatant via the HPLC method described in Section 5.1.

-

Calculation: One Unit (U) = Amount of enzyme producing 1 µmol of D-phenylglycine per minute.

References

-

Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Molecular Catalysis B: Enzymatic. Link

-

Arcuri, M. B., et al. (2000).[3] Resolution of DL-Hydantoins by D-Hydantoinase from Vigna angularis: Production of Highly Enantioenriched N-Carbamoyl-D-Phenylglycine.[3] Amino Acids.[2][4][5][6][7][8] Link

-

Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology. Link

-

Wang, W. C., et al. (2000). Crystal structure of N-carbamyl-D-amino acid amidohydrolase with a novel catalytic framework common to amidohydrolases.[9][10][11] Structure.[2][4][11][6] Link

-

Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[4] Current Opinion in Biotechnology. Link

Sources

- 1. N-Carbamyl-D-Methionine|High-Purity Research Chemical [benchchem.com]

- 2. N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. rua.ua.es [rua.ua.es]

- 9. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: Unveiling the Potential of a Novel Phenylglycine Derivative

An In-Depth Technical Guide to the In Vitro Evaluation of N-carbamoyl-alpha-phenylglycine

N-carbamoyl-alpha-phenylglycine belongs to the broad family of phenylglycines, which are non-proteinogenic amino acids.[1][2] While its parent compound, N-phenylglycine, is a well-known industrial precursor, the therapeutic potential of its carbamoyl derivative remains largely unexplored. The structural similarity to phenylglycinamide derivatives that have shown promise as broad-spectrum anticonvulsants provides a compelling rationale for its investigation.[3] This guide presents a structured, in-depth framework for the initial in vitro characterization of N-carbamoyl-alpha-phenylglycine, designed for researchers in drug discovery and development. Our approach is not a mere sequence of protocols but a logical cascade, where each stage of evaluation informs the next, beginning with fundamental safety profiling and progressing towards functional and mechanistic understanding.

Part 1: Foundational Compound Management and Characterization

Rationale: Before any biological assessment, the integrity and handling properties of the test compound must be rigorously established. This ensures that experimental results are reproducible and directly attributable to the molecule , not to impurities or experimental artifacts arising from poor solubility.

Synthesis, Purification, and Structural Verification

The synthesis of N-carbamoyl-alpha-phenylglycine, likely following established methods for related N-protected amino acids, must be followed by stringent purification, typically via recrystallization or column chromatography.[4][5] The identity and purity of the final compound are non-negotiable and must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atomic connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight.[6]

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >98% for initial in vitro screening.

Solubility Assessment and Stock Solution Preparation

A compound's utility in cell-based assays is contingent on its ability to remain in solution in aqueous culture media.

Protocol: Kinetic Solubility and Stock Solution Preparation

-

Preparation of Stock Solutions: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of N-carbamoyl-alpha-phenylglycine in 100% dimethyl sulfoxide (DMSO).[7]

-

Solubility Testing: Serially dilute the primary stock in a series of buffers representing physiological pH (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Incubation and Analysis: Incubate the dilutions at 37°C for a set period (e.g., 2 hours). Subsequently, centrifuge or filter the samples to remove any precipitated compound.

-

Quantification: Analyze the supernatant via HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound. The highest concentration that remains soluble is the kinetic solubility limit.

-

Working Stock Preparation: Based on the solubility data, prepare a working stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Part 2: Primary In Vitro Profiling: General Cytotoxicity

Rationale: The initial and most critical biological question is whether the compound exhibits general toxicity to living cells. This step is essential to identify a non-toxic concentration range for subsequent functional assays and to provide an early indication of the compound's therapeutic window.[8][9] We will utilize an ATP-based luminescence assay, a highly sensitive method that equates the amount of ATP present to the number of metabolically active, viable cells.[9][10][11]

Protocol: ATP-Based Cell Viability Assay

-

Cell Seeding: Seed a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) into a 96-well, white-walled microplate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the N-carbamoyl-alpha-phenylglycine stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

-

Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. This reagent lyses the cells to release ATP and provides the luciferase/luciferin substrate required for the luminescent reaction.

-

Signal Measurement: Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.

-

Data Analysis: Normalize the data by setting the vehicle control as 100% viability. Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).

Workflow and Data Visualization

Caption: Workflow for ATP-Based Cytotoxicity Assay.

Sample Data Presentation

| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability |

| Vehicle Control | 1,502,345 | 98,765 | 100.0 |

| 0.1 | 1,498,765 | 101,234 | 99.8 |

| 1 | 1,450,987 | 95,432 | 96.6 |

| 10 | 1,301,567 | 88,765 | 86.6 |

| 50 | 850,654 | 65,432 | 56.6 |

| 100 | 400,123 | 43,210 | 26.6 |

| 200 | 150,987 | 21,098 | 10.0 |

| Calculated IC₅₀: 55.4 µM |

Part 3: Functional Screening for Anticonvulsant Activity

Rationale: With a non-toxic concentration range established, we can now investigate the compound's functional effects. Drawing from the activity of related molecules, we hypothesize a potential role in modulating neuronal excitability.[3] An ex vivo model using rodent hippocampal slices is a robust system for this purpose.[12] In this model, seizure-like events (SLEs) can be chemically induced, and the ability of a test compound to suppress this epileptiform activity can be quantified through electrophysiological recordings.[13][14]

Protocol: High-Potassium Induced Seizure-Like Events in Hippocampal Slices

-

Slice Preparation: Humanely euthanize a rodent (e.g., a juvenile Wistar rat) according to approved institutional protocols. Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare 400-450 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Recording Setup: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C). Position a glass microelectrode in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.

-

Induction of SLEs: Switch the perfusion solution to a modified aCSF containing a high concentration of potassium (e.g., 8.5 mM K+).[14] This change in ion composition will depolarize the neurons and induce spontaneous, recurrent epileptiform discharges (SLEs).

-

Baseline Recording: Record stable baseline SLE activity for 15-20 minutes.

-

Compound Application: Perfuse the slice with the high-K+ aCSF containing N-carbamoyl-alpha-phenylglycine at a non-toxic concentration (e.g., 10 µM).

-

Effect Recording: Record for another 20-30 minutes to observe the compound's effect on the frequency, amplitude, and duration of the SLEs.

-

Washout: If possible, switch back to the high-K+ aCSF without the compound to observe if the effect is reversible.

-

Data Analysis: Analyze the recordings to quantify the change in SLE parameters before and after compound application. Express the results as a percentage reduction in SLE frequency or amplitude.

Workflow and Data Visualization

Caption: Workflow for Hippocampal Slice Electrophysiology.

Sample Data Presentation

| Condition | SLE Frequency (events/min) | % Change from Baseline | SLE Amplitude (mV) | % Change from Baseline |

| Baseline (High K+) | 5.2 ± 0.4 | N/A | 1.8 ± 0.2 | N/A |

| + 10 µM Compound | 1.8 ± 0.3 | -65.4% | 1.1 ± 0.1 | -38.9% |

| Washout | 4.5 ± 0.5 | -13.5% | 1.6 ± 0.2 | -11.1% |

Part 4: Mechanistic Investigation via Ion Channel Profiling

Rationale: If N-carbamoyl-alpha-phenylglycine demonstrates efficacy in suppressing seizure-like activity, the subsequent logical step is to investigate its mechanism of action. A primary hypothesis for anticonvulsant action is the modulation of voltage-gated ion channels, which are fundamental to neuronal firing.[3][15] High-throughput automated patch-clamp systems allow for the efficient screening of a compound against a panel of key human ion channels associated with epilepsy, such as voltage-gated sodium (NaV) and calcium (CaV) channels.[15]

Protocol: Automated Electrophysiology Screening

-

Cell Lines: Utilize recombinant cell lines (e.g., HEK293 or CHO) that stably express the human ion channel of interest (e.g., NaV1.1, NaV1.2, CaV2.1).

-

Cell Preparation: Culture and harvest the cells, preparing a single-cell suspension for the automated patch-clamp system.

-

System Priming: Prime the system's microfluidic chips and load them with the cell suspension and the required intracellular and extracellular recording solutions.

-

Compound Plate Preparation: Prepare a multi-well plate containing a range of concentrations of N-carbamoyl-alpha-phenylglycine.

-

Automated Recording: The system will automatically capture individual cells, form giga-ohm seals, and establish a whole-cell patch-clamp configuration.

-

Voltage Protocols: Apply specific voltage protocols to elicit and measure the ionic currents flowing through the target channel.

-

Compound Application and Measurement: The system applies the test compound and repeats the voltage protocols to measure the degree of channel inhibition or modulation at each concentration.

-

Data Analysis: The system's software automatically calculates the percentage of inhibition for each concentration and generates dose-response curves to determine the IC₅₀ value for each ion channel tested.

Signaling Pathway and Data Visualization

Caption: Inhibition of Ion Channels to Reduce Neuronal Hyperexcitability.

Sample Data Presentation

| Ion Channel Target | Compound IC₅₀ (µM) | Known Function in Epilepsy |

| hNaV1.1 | 8.7 | Mutations linked to severe epilepsy syndromes |

| hNaV1.2 | 15.2 | Key role in action potential propagation |

| hCaV2.1 | 22.5 | Implicated in neurotransmitter release |

| hGABA-A Receptor | > 100 | Major inhibitory neurotransmitter receptor |

| hNMDA Receptor | > 100 | Major excitatory neurotransmitter receptor |

Conclusion

This technical guide outlines a systematic, three-tiered in vitro strategy for the initial characterization of N-carbamoyl-alpha-phenylglycine. By progressing from foundational cytotoxicity assessment to functional screening in an ex vivo seizure model, and finally to mechanistic profiling against specific ion channel targets, researchers can efficiently build a comprehensive data package. This logical cascade ensures that resources are directed effectively, providing a solid foundation for making informed decisions about the therapeutic potential of the compound and guiding future pre-clinical development.

References

-

Creative Bioarray. (2025, June 10). Cell Viability Assays. Retrieved from [Link]

-

Molecular Devices. (2024). Cell Viability Assays. Retrieved from [Link]

-

Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]

-

baseclick. Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

-

Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Kaczmarek, E., et al. (2024, December 11). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences. Retrieved from [Link]

-

Slideshare. Screening Methods of Anti-epileptic drugs. Retrieved from [Link]

-

Lopantsev, V., et al. (2019, June 26). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology. Retrieved from [Link]

-

Lignani, G., et al. (2017, January 11). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. PLoS ONE. Retrieved from [Link]

-

Wang, L., et al. (2010, March 15). Identification of a novel N-carbamoyl glucuronide: in vitro, in vivo, and mechanistic studies. Drug Metabolism and Disposition. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. Retrieved from [Link]

-

Biochemical Journal. N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.). Retrieved from [Link]

-

Liu, S., et al. (2024, June 4). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories. Retrieved from [Link]

-

Yu, T., et al. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Chemistry. Retrieved from [Link]

-

MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]

-

Eagles, J., et al. N-Carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.). PMC. Retrieved from [Link]

-

Kaminski, K., et al. (2022, June 7). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules. Retrieved from [Link]

-

Mohammed, S. F. (2010, August 18). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science. Retrieved from [Link]

-

Wikipedia. N-Phenylglycine. Retrieved from [Link]

Sources

- 1. CAS 3016-39-5: N-(phenylcarbamoyl)glycine | CymitQuimica [cymitquimica.com]

- 2. N-Phenylglycine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jofamericanscience.org [jofamericanscience.org]

- 6. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents [mdpi.com]

- 7. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

- 10. Lighting the path to smarter cell viability assays | Drug Discovery News [drugdiscoverynews.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 13. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]

- 14. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Chiral HPLC Separation of 2-(Carbamoylamino)-2-phenylacetic Acid Enantiomers

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(Carbamoylamino)-2-phenylacetic acid. The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. This document provides a comprehensive guide, from the underlying principles of chiral recognition to a detailed, step-by-step protocol suitable for researchers, quality control analysts, and drug development professionals. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which demonstrates excellent resolving power for this class of compounds.

Introduction and Scientific Background

This compound is a derivative of phenylglycine, a non-proteinogenic amino acid. Enantiomers of such molecules are crucial as building blocks in the synthesis of pharmaceuticals and other bioactive compounds[2][3]. Consequently, the ability to accurately determine the enantiomeric excess (% ee) is paramount for ensuring the safety, efficacy, and quality of the final product[].

Direct separation of enantiomers by HPLC is the most prevalent and efficient approach, relying on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP)[5][6]. The differential stability of these complexes leads to different retention times, enabling their separation[6].

Analyte Structure and CSP Selection Rationale

The target analyte, this compound, possesses several key structural features that guide the selection of an appropriate CSP:

-

Aromatic Phenyl Group: Allows for π-π stacking interactions.

-

Carboxylic Acid Group: A strong hydrogen bond donor and acceptor.

-

Carbamoyl Group (-NH-CO-NH2): Contains multiple sites for hydrogen bonding and dipole-dipole interactions.

-

Chiral Center: The stereogenic carbon to which all functional groups are attached.

Given these features, polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are exceptionally well-suited for this separation. These CSPs form helical polymer chains creating chiral grooves or cavities, offering a combination of steric hindrance, hydrogen bonding, and dipole-dipole interactions necessary for effective chiral recognition[7][8]. We have selected a cellulose-based CSP for this protocol due to its broad applicability and proven success in separating a wide range of racemates, including N-acylated amino acids[8].

Experimental Workflow and Protocol

The overall process, from sample preparation to data analysis, is a systematic workflow designed for reproducibility and accuracy.

Caption: Overall experimental workflow for chiral HPLC analysis.

Materials and Instrumentation

| Item | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent, with isocratic pump, autosampler, and DAD/UV detector. |

| Chiral Column | Lux® Cellulose-2 (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP) |

| Dimensions: 250 x 4.6 mm, 5 µm particle size | |

| Mobile Phase Solvents | HPLC Grade n-Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA) |

| Analyte | Racemic this compound |

| Diluent | Mobile Phase |

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Carefully prepare a mobile phase consisting of n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) .

-

Rationale: This normal-phase eluent provides a non-polar environment where polar interactions with the stationary phase dominate. IPA acts as the polar modifier to control retention, while TFA is a crucial additive that suppresses the ionization of the analyte's carboxylic acid, leading to improved peak shape and reproducible interactions with the CSP[5].

-

Degas the mobile phase for 15 minutes using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve the racemic analyte in the mobile phase (diluent) to prepare a stock solution of approximately 1.0 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL .

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

HPLC System Setup and Equilibration:

-

Install the chiral column in the column compartment.

-

Set the column temperature to 25 °C .

-

Purge the pump with the prepared mobile phase.

-

Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30-45 minutes, or until a stable baseline is achieved.

-

Set the UV detector wavelength to 220 nm .

-

-

Chromatographic Analysis:

-

Inject 10 µL of the prepared standard solution.

-

Acquire data for approximately 20-25 minutes, or until both enantiomer peaks have eluted.

-

Chromatographic Conditions Summary

| Parameter | Condition |

| Column | Lux® Cellulose-2, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Analyte Conc. | 0.1 mg/mL |

| Mode | Isocratic |

Results and Discussion: The Chiral Recognition Mechanism

Upon injection, the racemic mixture travels through the column, and the individual enantiomers interact differently with the chiral stationary phase. A successful separation will yield a chromatogram with two distinct, well-resolved peaks. The resolution (Rs) between the two peaks should ideally be greater than 1.5 for accurate quantitation.

The separation is governed by the formation of transient diastereomeric complexes. The (R)-enantiomer might fit more snugly into the chiral groove of the CSP, forming more stable or numerous interactions, thus being retained longer than the (S)-enantiomer, or vice-versa.

Caption: Key molecular interactions enabling chiral recognition.

The key interactions contributing to this differential retention include:

-

Hydrogen Bonding: The carbamate and carboxylic acid groups of the analyte form strong hydrogen bonds with the polar carbamate groups on the CSP[7].

-

π-π Stacking: The analyte's phenyl ring can interact with the electron-rich phenyl groups of the CSP.

-

Steric Interactions: The overall 3D shape of the enantiomer determines how well it fits into the chiral cavities of the stationary phase, playing a decisive role in recognition[6].

Conclusion

The method detailed in this application note provides an effective and reliable protocol for the baseline separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode offers high selectivity and resolution. This protocol is a validated starting point for routine quality control analysis, purity assessment, and further method development in a research or industrial setting.

References

- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Google Scholar.

- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.

- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International.

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

- Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (n.d.). PMC.

- Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

- Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (1991). ResearchGate.

- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing.

- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.

- Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. (2020). ResearchGate.

- Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025). Acta Naturae.

- Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. (2017). Isan Journal of Pharmaceutical Sciences.

- HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine. (2013). Oxford Academic.

- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). Wiley Online Library.

- Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. (2020). PubMed.

- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chinese Chemical Society.

- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.

- Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (n.d.). Google Patents.

- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry.

- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.

- Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. (2004). PubMed.

- Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. (n.d.). PMC.

Sources

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. researchgate.net [researchgate.net]

- 3. Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 7. asianpubs.org [asianpubs.org]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of N-carbamoyl-2-phenylglycine by HPLC

Welcome to the technical support center for the chiral separation of N-carbamoyl-2-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your dedicated application scientist, my goal is to not only offer solutions but to also explain the underlying chromatographic principles to empower you in your method development and analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC separation of N-carbamoyl-2-phenylglycine enantiomers. Each solution is grounded in established chromatographic theory to help you make informed decisions.

Issue 1: Poor or No Enantiomeric Resolution

Question: I'm injecting a racemic standard of N-carbamoyl-2-phenylglycine, but I'm seeing only a single peak or two poorly resolved peaks. What's going on and how can I fix it?

Answer: This is one of the most common challenges in chiral chromatography and it indicates that the current combination of your chiral stationary phase (CSP) and mobile phase is not creating a sufficient energetic difference between the two enantiomers.[1] Enantiomers only become separable when they form transient diastereomeric complexes with the CSP, and the stability of these complexes must differ.[1]

Here is a systematic approach to improving your resolution:

1. Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in any chiral separation.[1][2] For N-carbamoyl-2-phenylglycine, which has a carboxylic acid group, a phenyl group, and a carbamoyl group, several interaction types are possible, including hydrogen bonding, π-π interactions, and dipole-dipole interactions.

-

Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates (e.g., Chiralcel® OD, Chiralpak® AD), are an excellent starting point due to their broad applicability and proven success in separating a wide range of compounds, including those with aromatic and carbamate functionalities.[1][3] Pirkle-type CSPs, particularly those based on phenylglycine derivatives, can also be highly effective for separating compounds with π-acidic or π-basic groups.[4][5]

2. Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between your analyte and the CSP.

-

Normal-Phase Chromatography: This is often the preferred mode for chiral separations on polysaccharide-based CSPs.

-

Typical Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

-

Troubleshooting Steps:

-

Adjust Alcohol Percentage: Systematically vary the percentage of the alcohol modifier. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol. Reducing the alcohol content (e.g., to 95:5) generally increases retention and can improve resolution, but may also lead to broader peaks.[6]

-

Change the Alcohol Modifier: The type of alcohol can significantly impact selectivity. If isopropanol is not providing adequate separation, try ethanol.

-

Add an Acidic Modifier: Since N-carbamoyl-2-phenylglycine is an acidic compound, adding a small amount (typically 0.1%) of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and sometimes enhance resolution by suppressing the ionization of the carboxylic acid group and reducing unwanted interactions with the stationary phase.[2]

-

-

-

Reversed-Phase Chromatography: While less common for initial screening, reversed-phase methods can be effective.

-

Typical Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Troubleshooting Steps: Adjust the pH of the aqueous phase and the percentage of the organic modifier.

-

3. Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[6]

-

Recommendation: If you see partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the residence time of the enantiomers on the column, allowing for more interactions with the CSP and potentially improving resolution.[6][7]

4. Control the Column Temperature: Temperature can have a significant effect on enantioselectivity.[6][8]

-

Recommendation: Use a column oven to maintain a consistent temperature. Lowering the temperature often enhances the stability of the diastereomeric complexes, leading to better separation.[7] Experiment with temperatures ranging from 10°C to 40°C.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for N-carbamoyl-2-phenylglycine are tailing or fronting. What causes this and what are the solutions?

Answer: Poor peak shape can compromise resolution and the accuracy of quantification. Tailing is more common and is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues with the sample solvent. Fronting is typically a sign of column overload.

Troubleshooting Peak Tailing:

-

Cause: Secondary interactions, particularly with residual silanols on silica-based CSPs, can cause peak tailing for acidic compounds like N-carbamoyl-2-phenylglycine.[1]

-

Solution: Add an acidic modifier, such as 0.1% TFA, to your mobile phase.[2] The TFA will protonate the residual silanols, minimizing their interaction with your acidic analyte.

-

-

Cause: The sample solvent is too strong compared to the mobile phase.

-

Solution: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1]

-

-

Cause: Column overload.

-

Solution: Reduce the concentration of your sample or decrease the injection volume.[1]

-

Troubleshooting Peak Fronting:

-

Cause: This is almost always due to injecting too much sample mass onto the column, leading to saturation of the stationary phase.

-

Solution: Dilute your sample and re-inject.

-

Experimental Protocols

Starting Method for N-carbamoyl-2-phenylglycine

This protocol provides a robust starting point for your method development.

-

Column: A polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting poor resolution.

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for N-carbamoyl-2-phenylglycine?

A1: While there is no single "best" CSP for every compound, polysaccharide-based CSPs are a highly recommended starting point.[2][3] These columns, such as those with amylose or cellulose derivatives, offer a wide range of chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance) that are well-suited for the functional groups present in N-carbamoyl-2-phenylglycine.

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: For initial method development with polysaccharide CSPs, normal-phase chromatography (e.g., hexane/alcohol) is often more successful and provides better selectivity.[2] Reversed-phase conditions can be explored if normal-phase methods are unsuccessful or if your sample has limited solubility in non-polar solvents.

Q3: Why is isocratic elution preferred for chiral separations?

A3: Isocratic elution (a constant mobile phase composition) is much more common for chiral separations because the separation mechanism relies on very specific, steady-state interactions between the enantiomers and the CSP.[9] A changing mobile phase composition, as in gradient elution, can disrupt these delicate interactions and lead to a loss of resolution.

Q4: Can the elution order of the enantiomers be reversed?

A4: Yes, the elution order can sometimes be reversed. This can occasionally be achieved by changing the mobile phase modifier or the temperature.[8] A more definitive way to reverse the elution order is to use a CSP with the opposite chirality, if available. For example, some Pirkle-type columns are available in both (R) and (S) configurations.[4]

Q5: How do I prevent column degradation?

A5: To ensure the longevity of your chiral column, always operate within the manufacturer's recommended pH, pressure, and temperature ranges. Use high-purity solvents and filter all samples and mobile phases. When switching between mobile phases, ensure they are miscible and flush the column thoroughly. For polysaccharide-based CSPs, be cautious with certain solvents that can damage the coated stationary phase; always consult the column care guide.

Quantitative Data Summary

The following table summarizes typical starting conditions and parameters for optimization.

| Parameter | Recommended Starting Condition | Optimization Range/Strategy | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Screen different polysaccharide and Pirkle-type CSPs. | The CSP is the primary driver of selectivity.[2] |

| Mobile Phase (Normal) | n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFA | Vary alcohol % from 5% to 20%. Try ethanol as an alternative alcohol. | Fine-tunes the interaction strength between analyte and CSP.[6] |

| Flow Rate | 0.7 mL/min | 0.5 - 1.2 mL/min | Lower flow rates can increase interaction time and improve resolution.[7] |

| Temperature | 25°C | 10°C - 40°C | Temperature affects the thermodynamics of the chiral recognition process.[8] |

| Acidic Modifier | 0.1% TFA | 0.05% - 0.2% TFA | Suppresses ionization of the analyte and silanols, improving peak shape.[2] |

References

- Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center - Benchchem.

- Enantioseparation of Phenylglycine by Ligand Exchange Chromatography | Isan Journal of Pharmaceutical Sciences, IJPS (Isan J Pharm Sci) - ThaiJo.

- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.

- Trouble with chiral separations - May 20 2020 - Chromatography Today.

- CAS 3016-39-5: N-(phenylcarbamoyl)glycine | CymitQuimica.

- Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study - PubMed.

- Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase - ResearchGate.

- N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.).

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.

- Chiral HPLC Separations - Phenomenex.

- Chiral HPLC separation: strategy and approaches - Chiralpedia.

- HPLC Technical Tip: Chiral Method Development - Phenomenex.

- Playing with Selectivity for Optimal Chiral Separation - LCGC International.

- CHIRAL STATIONARY PHASES - HPLC.

- Chiral Stationary Phases - Obrnuta faza.

- Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH.

- Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry.

- Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC - Benchchem.

- Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone.

- Getting Started with Chiral Method Development Part Two: Finding a CSP.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographytoday.com [chromatographytoday.com]

Technical Support Center: Purification of 2-(Carbamoylamino)-2-phenylacetic Acid

Welcome to the technical support center for 2-(Carbamoylamino)-2-phenylacetic acid, a critical intermediate in pharmaceutical synthesis. Achieving high purity for this compound is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques to help you overcome common purification challenges.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.

Question: My recrystallized product shows a low or broad melting point and multiple peaks on HPLC analysis. What is the likely cause?

Answer: A low or broad melting point, coupled with multiple HPLC peaks, strongly indicates the presence of impurities that are co-crystallizing with your target compound. The primary culprits are often structurally similar molecules that have comparable solubility profiles.

-

Causality: During synthesis, unreacted starting materials, such as D-phenylglycine, or by-products from the formation of intermediates like Dane salt, can persist in the crude product.[1][2] Because these molecules share structural motifs with the desired product (e.g., the phenylacetic acid core), they can be incorporated into the crystal lattice during precipitation, compromising purity.

-

Troubleshooting Protocol:

-

Re-evaluate Your Solvent System: The initial solvent system may be too effective at dissolving both the product and the impurities. A two-solvent recrystallization can be more selective.[3] Start by dissolving the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble when hot, e.g., methanol or ethanol). Then, while the solution is still hot, slowly add a "poor" solvent (one in which the product is insoluble, e.g., water or a non-polar solvent like hexanes) dropwise until persistent cloudiness (turbidity) is observed. Re-heat to clarify and then allow to cool slowly. This method fine-tunes the saturation point, often excluding impurities more effectively.

-

pH Adjustment Wash: If the primary impurity is unreacted D-phenylglycine (an amino acid), its solubility is highly pH-dependent. Before recrystallization, consider dissolving the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate) and washing with an organic solvent like ethyl acetate to remove non-acidic impurities. Then, re-acidify the aqueous layer with an acid like HCl to a pH of ~1-2 to precipitate your purified product, which can then be collected and subjected to a final recrystallization.[4]

-

Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to compare the impurity profile of your crude material with the recrystallized product to validate the effectiveness of the chosen method.[5][6]

-

Question: During the cooling phase of recrystallization, my product separates as an oil instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation occurs too rapidly for an ordered crystal lattice to form.

-

Causality: The high concentration of the solute in the hot solvent can lead to it coming out of solution above its melting point upon cooling. Rapid cooling also exacerbates this issue, as it doesn't allow sufficient time for nucleation and crystal growth.

-

Solutions:

-

Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated if necessary. This promotes the formation of stable crystal nuclei.[7]

-

Add More Solvent: The solution may be too concentrated. While hot, add a small amount of additional "good" solvent to reduce the saturation level slightly.

-

Scratch the Flask/Seed Crystals: Induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch.[7]

-

Change the Solvent System: Select a solvent with a lower boiling point. For instance, if you are using water, consider a mixture of ethanol and water, which will have a lower boiling point than pure water.

-

Question: The final product is off-white or has a distinct yellow/tan color. How can I decolorize it?

Answer: Color in the final product typically arises from highly conjugated, colored by-products formed during the synthesis, often in very small quantities.

-

Causality: These impurities are often large, flat molecules with extensive pi-systems that absorb visible light. They can become trapped within the crystal lattice.

-

Solution: Activated Carbon Treatment

-

Procedure: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source. Add a small amount of activated carbon (charcoal) to the hot solution—typically 1-2% of the solute's weight.

-

Mechanism: Activated carbon has a high surface area and adsorbs large, flat, colored impurity molecules.[8]

-

Execution: Swirl the mixture for a few minutes. It is critical to then perform a hot filtration through a pre-warmed funnel containing fluted filter paper to remove the carbon. If the solution cools during this step, your product will prematurely crystallize on the filter paper, leading to significant yield loss.[3]

-

Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

-

Purification & Troubleshooting Workflow

Caption: A general workflow for the purification and troubleshooting of this compound.

Frequently Asked Questions (FAQs)

Question: What are the most probable impurities in synthetically derived this compound?

Answer: The impurity profile is largely dictated by the synthetic route. A common method involves the protection of D-phenylglycine. Potential impurities include:

-

Unreacted Starting Materials: Primarily D-phenylglycine.

-

Reagent-Derived Impurities: Residuals from protecting group reagents, such as ethyl acetoacetate if forming a Dane salt intermediate.[1][2]

-

Side-Reaction Products: By-products from incomplete reactions or side reactions during the formation of intermediates.

-

Enantiomeric Impurities: If the reaction conditions are harsh (e.g., strong base or high heat), some degree of racemization can occur, leading to the presence of the L-enantiomer. The enantiomeric purity is critical and often needs to be confirmed.[9]

Question: How do I choose an optimal solvent system for recrystallization?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. For impurities, the inverse is desired (i.e., they remain in solution upon cooling or are insoluble in the hot solvent).

-

Guiding Principles:

-

"Like Dissolves Like": The carbamoylamino group and the carboxylic acid add polarity to the phenylacetic acid backbone. Therefore, polar protic solvents (like alcohols) or moderately polar solvents are good starting points.

-

Data from Analogs: Phenylacetic acid itself has limited solubility in water but is soluble in organic solvents like ethanol and ether.[10][11] This suggests that pure water might be a good "poor" solvent and an alcohol might be a good "good" solvent.

-

Systematic Approach: Experiment on a small scale. Test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and near their boiling points. A two-solvent system, such as ethanol/water or isopropanol/water, is often highly effective.[3]

-

| Solvent | Polarity | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Poor" Solvent | Notes |

| Water | High | 100 | Low | High | Good for precipitating polar compounds from organic solutions. |

| Ethanol | High | 78 | High | Low | Often a good primary solvent for this class of compounds. |

| Isopropanol | Medium | 82 | High | Low | Similar to ethanol, slightly less polar. |

| Ethyl Acetate | Medium | 77 | Medium | Medium | Useful for removing less polar impurities. |

| Toluene | Low | 111 | Low | High | Can be used to precipitate the product from less polar solutions. |

Caption: A comparative table of common solvents for recrystallizing phenylacetic acid derivatives.

Question: What are the recommended analytical methods for assessing the final purity?

Answer: A multi-pronged approach is necessary to ensure chemical and stereochemical purity.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like 0.1% phosphoric or formic acid) is a standard starting point.[4] Purity is determined by the area percentage of the main peak relative to all other peaks.

-

Chiral HPLC: To determine enantiomeric excess (ee%), a specialized chiral column is required. Methods using chiral crown ether phases or ligand exchange chromatography have been developed for phenylglycine and its derivatives.[9][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can help identify impurities if they are present in sufficient quantity (>1%).

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically depress and broaden the melting range.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS may be used to identify volatile impurities.[]

Decision Tree for Purity Analysis

Caption: A decision-making workflow for the analytical validation of purified product.

References

-

Organic Syntheses Procedure. Organic Syntheses.

-

Asian Publication Corporation. (2026, January 31). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampi. Asian Journal of Chemistry.

-

BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid. BenchChem.

-

Solubility of Things. Phenylacetic acid.

-

BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.

-

Udvarhelyi, P. M., & Watkins, J. C. (1990). Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase. Chirality, 2(3), 200-4.

-

ResearchGate. (2026, February 3). Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl ampicilloic acid and D-Phenylglycylampicillin. ResearchGate.

-

Klumnakorn, K., et al. (2017). Enantioseparation of Phenylglycine by Ligand Exchange Chromatography. Isan Journal of Pharmaceutical Sciences.

-

Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

-

PubChem. This compound. National Center for Biotechnology Information.

-

Organic Syntheses Procedure. Organic Syntheses.

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology.

-

PubChem. D-(-)-a-4-Hydroxyphenylglycine dane salt methyl potassium. National Center for Biotechnology Information.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

-

BOC Sciences. Analytical Services for Purity Determination.

-

ChemCon GmbH. Identity determination and purity testing.

-

Quora. How to recrystallize phenoxyacetic acid.

-

CymitQuimica. CAS 103-82-2: Phenylacetic acid.

-

International Trade Administration. Phenylglycine Ethyl Dane Salt.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Identity determination and purity testing [chemcon.com]

- 7. quora.com [quora.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. CAS 103-82-2: Phenylacetic acid | CymitQuimica [cymitquimica.com]

- 12. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: N-Carbamoyl-2-Phenylglycine (N-CPG) Stability

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Enhancing stability and solubility of N-CPG in aqueous/organic solution.

Welcome to the N-CPG Technical Support Hub

You have reached the specialized support unit for intermediate stability. N-carbamoyl-2-phenylglycine (N-CPG) is a critical intermediate in the production of semi-synthetic penicillins and cephalosporins. Its handling presents a "Stability Trilemma" :

-

Acidic Instability: Cyclization back to 5-phenylhydantoin.

-

Alkaline Instability: Hydrolysis to phenylglycine and rapid racemization.

-

Neutral Instability: Poor solubility leading to precipitation.

This guide provides the protocols to navigate these competing constraints.

Module 1: Chemical Stability & Degradation Pathways

The Issue: "My sample is degrading. I see peaks for 5-phenylhydantoin or free phenylglycine on my HPLC."

Root Cause Analysis: N-CPG is thermodynamically unstable relative to its cyclized form (hydantoin) in acid and its hydrolyzed form (amino acid) in base.

-

pH < 6.0 (Acidic): The equilibrium shifts toward cyclization . The ureido group attacks the carboxyl carbon, releasing water and forming 5-phenylhydantoin.

-

pH > 8.5 (Alkaline): The amide bond is susceptible to hydrolysis (chemical or enzymatic), yielding phenylglycine, ammonia, and CO₂.

Troubleshooting Protocol:

| Parameter | Optimal Range | Critical Limit (Avoid) | Mechanism of Failure |

| pH | 6.5 – 7.5 | < 5.5 or > 9.0 | Cyclization (Acid) / Hydrolysis (Base) |

| Temperature | 4°C – 25°C | > 40°C | Arrhenius acceleration of hydrolysis |

| Buffer Type | Phosphate (KPi) | Tris (Primary amines) | Aminolysis risk; Phosphate stabilizes pH best |

Visualization: The Degradation Equilibrium The following diagram illustrates the chemical fate of N-CPG based on pH conditions.

Caption: Figure 1. pH-dependent degradation pathways. Acidic conditions drive cyclization (red arrow), while strong bases drive irreversible hydrolysis.

Module 2: Stereochemical Integrity (Racemization)

The Issue: "I am losing enantiomeric excess (ee%). My D-N-CPG is converting to L-N-CPG."

Root Cause Analysis:

The

-

Mechanism: Base-catalyzed proton abstraction removes the proton at the chiral center, forming a planar enolate intermediate. Upon re-protonation, the stereochemistry is scrambled (racemization).[1]

-

Risk Factor: This process is exponentially faster at pH > 8.0 and elevated temperatures.

Stabilization Protocol:

-

Chelation: Trace metal ions (Cu²⁺, Zn²⁺) can stabilize the enolate intermediate, accelerating racemization. Add 0.5 mM EDTA to buffers to sequester metals.

-

Temperature: Store samples at 4°C . Racemization activation energy is high; cooling significantly halts the process.

-

Avoid Strong Bases: Never adjust pH with concentrated NaOH. Use dilute bases or carbonate buffers to avoid local "hotspots" of high alkalinity.

Module 3: Solubility & Precipitation

The Issue: "N-CPG precipitates out of solution upon storage or cooling."

Root Cause Analysis: N-CPG is a polar organic molecule with limited water solubility at neutral pH (where it is most chemically stable). It behaves as a weak acid.

-

Solubility vs. Stability Paradox: To dissolve it, you often need higher pH (salt formation), but higher pH destroys the molecule (Module 1 & 2).

Solubility Enhancement Guide:

| Solvent System | Solubility Rating | Stability Impact | Recommendation |

| Water (pH 7) | Low (< 50 mM) | High | Good for short-term assays. |

| Water + 10% MeOH | Moderate | Moderate | Recommended. Methanol suppresses cyclization. |

| Water + 5% DMSO | High | High | Best for Stock Solutions. |

| Water (pH 9) | High | Low (Hydrolysis risk) | Only for immediate enzymatic conversion. |

Module 4: Experimental Protocols

Protocol A: Standard Stability Assay (HPLC)

Use this self-validating system to quantify degradation rates.

Reagents:

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.0 (Stabilizes analyte during run).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm.

Method:

-

Equilibration: Isocratic 85% A / 15% B at 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

-

Sample Prep: Dissolve N-CPG in Mobile Phase A. If insoluble, dissolve in minimal DMSO, then dilute with buffer.

-

Validation:

-

Retention Time Check: Phenylglycine (early eluting) < N-CPG < 5-Phenylhydantoin (late eluting).

-

Mass Balance: The sum of areas (Hydantoin + N-CPG + PG) should remain constant over time (molar extinction coefficients are similar at 254 nm).

-

Protocol B: Emergency Solubilization (The "Cold-Shock" Method)

For preparing high-concentration stocks without degradation.

-

Weigh N-CPG powder.

-

Add DMSO to 10% of final target volume. Vortex until dissolved (exothermic).

-

Immediately place on ice.

-

Slowly add cold 50 mM Phosphate Buffer (pH 7.0) to final volume.

-

Why this works: The DMSO solvates the hydrophobic phenyl ring, while the cold buffer prevents the heat of solvation from triggering cyclization.

Decision Tree: Troubleshooting Workflow

Caption: Figure 2. Logic flow for diagnosing stability failure modes.

References

-

Biochemical Journal (1971). N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean.[2] (Establishes the acid-catalyzed conversion of N-carbamoyl derivatives to hydantoins).

-

Frontiers in Bioengineering and Biotechnology (2022). Chemoenzymatic Enantioselective Synthesis of Phenylglycine. (Details the pH-dependent hydrolysis and racemization kinetics of phenylglycine nitriles and amides).

-

Journal of Chemical Thermodynamics (2021). Solubility Behavior of N-Carbobenzoxy-L-phenylglycine. (Provides solubility data in various organic solvents/water mixtures).

Sources

Technical Support Center: Reducing Epimerization During the Synthesis of N-Carbamoyl-2-Phenylglycine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-carbamoyl-2-phenylglycine. Epimerization at the α-carbon of phenylglycine is a critical challenge that can significantly impact the stereochemical purity and, consequently, the biological activity of the final product.[1][2][3] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate this common side reaction.

I. Troubleshooting Guide: Diagnosis and Mitigation of Epimerization

This section addresses specific experimental issues that can lead to increased epimerization.

Question: I am observing significant epimerization in my N-carbamoyl-2-phenylglycine product. What are the most likely causes?

Answer: Significant epimerization during the synthesis of N-carbamoyl-2-phenylglycine typically arises from two primary mechanisms: direct enolization of the α-proton and the formation of an oxazolone intermediate.[1][4] Phenylglycine is particularly susceptible to epimerization because the phenyl ring stabilizes the resulting carbanion intermediate.[1][5]

Several factors in your reaction conditions can promote these pathways:

-

Strong Bases: The use of strong, non-sterically hindered bases can readily abstract the acidic α-proton, leading to racemization.[1][6]

-

Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for epimerization to occur at a faster rate.[6]

-

Prolonged Reaction Times: Extended exposure to basic conditions or high temperatures increases the likelihood of epimerization.[7]

-

Inappropriate Solvent Choice: Polar aprotic solvents can stabilize the charged intermediate that leads to racemization.[5]

-

Activation Method: The method used to activate the carboxylic acid for carbamoylation can influence the propensity for oxazolone formation.[1]

To diagnose the primary cause, a systematic evaluation of your reaction parameters is essential.

Question: How does the choice of base impact the stereochemical purity of my product?

Answer: The choice of base is one of the most critical factors in controlling epimerization. Both the strength (pKa) and steric hindrance of the base play a significant role.

| Base | pKa | Steric Hindrance | Typical Effect on Epimerization |

| Triethylamine (TEA) | 10.75 | Low | High potential for epimerization due to its strong basicity and low steric bulk.[8] |

| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High | Generally preferred over TEA as the bulky isopropyl groups hinder its ability to abstract the α-proton.[7] |

| 2,4,6-Collidine (TMP) | 7.43 | High | A weaker, sterically hindered base that has been shown to minimize racemization in peptide couplings.[7][8] |

| N-Methylmorpholine (NMM) | 7.38 | Moderate | A weaker base that can be a good alternative to DIPEA.[8] |

Recommendation: If you are currently using a strong, non-hindered base like triethylamine, consider switching to a more sterically hindered and/or weaker base such as DIPEA or 2,4,6-collidine.[7][8]

Question: Can the carbamoylation step itself introduce epimerization?

Answer: Yes, the carbamoylation step can be a source of epimerization, particularly if it involves activation of the carboxylic acid of phenylglycine. The activation process, often necessary to form the amide bond with the carbamoyl group, can lead to the formation of highly reactive intermediates that are prone to racemization.

One common pathway is through the formation of an oxazolone intermediate.[1] This can occur when the carboxyl group is activated, for instance, with a carbodiimide. The activated ester can then be attacked intramolecularly by the adjacent amide oxygen, forming the oxazolone. The α-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to racemization.

To minimize this, consider the following:

-

Use of Additives: When using carbodiimide coupling reagents like DCC or DIC, the addition of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress racemization by forming an active ester that is less prone to oxazolone formation.[8]

-

Alternative Carbamoylation Reagents: Explore carbamoylating agents that do not require pre-activation of the phenylglycine carboxylic acid. For example, reacting phenylglycine with an isocyanate in the presence of a mild base. However, care must be taken as isocyanates can also promote epimerization under certain conditions.

Question: What is the role of the "Dane Salt" in controlling stereochemistry?

Answer: The use of a Dane salt of phenylglycine is a well-established strategy to protect the stereocenter during subsequent reactions. A Dane salt is formed by reacting the amino acid with a β-dicarbonyl compound, such as methyl acetoacetate, in the presence of a base.[9][10] This forms an enamine, which protects the amine and also influences the acidity of the α-proton, thereby reducing the risk of epimerization during subsequent synthetic steps.

The Dane salt can then be reacted to introduce the carbamoyl group, and the protecting group can be subsequently removed under acidic conditions to yield N-carbamoyl-2-phenylglycine with high stereochemical purity.

II. Frequently Asked Questions (FAQs)

What is the fundamental mechanism of epimerization in phenylglycine?

Epimerization in phenylglycine primarily occurs through the abstraction of the proton at the α-carbon (the carbon attached to the phenyl and carboxyl groups). This is facilitated by a base. Once the proton is removed, a planar carbanion intermediate is formed. The phenyl group stabilizes this carbanion through resonance, making phenylglycine and its derivatives particularly susceptible to this process.[1][5] Reprotonation of this planar intermediate can occur from either face, leading to a mixture of both enantiomers (a racemic or partially racemic mixture).

Are there any analytical techniques to quantify the extent of epimerization?

Yes, quantifying the enantiomeric excess (ee) or diastereomeric excess (de) is crucial. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[11]

General Protocol for Chiral HPLC Analysis:

-

Column Selection: Choose a chiral stationary phase (CSP) column suitable for the separation of amino acid derivatives. Common choices include cyclodextrin-based or Pirkle-type columns.

-

Sample Preparation: Dissolve a small amount of your final product in the mobile phase. Ensure the concentration is within the linear range of the detector.

-

Method Development:

-

Mobile Phase: A typical mobile phase for chiral separations is a mixture of a nonpolar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol).

-

Flow Rate: Start with a flow rate of around 1 mL/min.

-

Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.

-

-